10-Phenyl-10h-phenothiazine

Photoredox Catalysis Radical Cation Chemistry Super-oxidant

10-Phenyl-10H-phenothiazine (NAS) is the essential photocatalyst for reactions requiring extreme oxidative power (>+2.1 V vs SCE). Its N-phenyl group stabilizes the radical cation, enabling metal-free polymerizations and serving as the critical precursor to 10-phenyl-10H-phenothiazine-5,5-dioxide (2PTO) for high-efficiency non-doped OLEDs (EQE 16.4%). Unsubstituted or N-alkyl phenothiazines lack this capability. Ideal for advanced photoredox screening libraries, optoelectronic materials R&D, and high-sensitivity MALDI matrix development.

Molecular Formula C18H13NS
Molecular Weight 275.4 g/mol
CAS No. 7152-42-3
Cat. No. B1347068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Phenyl-10h-phenothiazine
CAS7152-42-3
Molecular FormulaC18H13NS
Molecular Weight275.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=CC=CC=C3SC4=CC=CC=C42
InChIInChI=1S/C18H13NS/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13H
InChIKeyWSEFYHOJDVVORU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Phenyl-10H-phenothiazine (CAS 7152-42-3) – A High-Performance Building Block for Advanced Photocatalysis and OLED Materials


10-Phenyl-10H-phenothiazine (CAS 7152-42-3), also known as N-phenylphenothiazine or NAS, is a phenothiazine derivative featuring a phenyl substituent at the N10 position. This substitution fundamentally alters the electronic structure and photophysical properties relative to the parent 10H-phenothiazine scaffold, enabling its use as a potent organic photocatalyst for metal-free polymerizations [1] and as a versatile building block for advanced optoelectronic materials, including hole-transport layers (HTLs) and thermally activated delayed fluorescence (TADF) emitters in organic light-emitting diodes (OLEDs) [2].

Why 10-Phenyl-10H-phenothiazine Cannot Be Substituted by Generic Phenothiazine Derivatives


Generic substitution with unsubstituted 10H-phenothiazine or alternative N-alkyl derivatives (e.g., 10-methylphenothiazine) is not a viable strategy for applications requiring high photo-oxidative power or specific electrochemical properties. The N-phenyl group in 10-phenyl-10H-phenothiazine significantly lowers the oxidation potential and stabilizes the resulting radical cation, enabling its function as a 'super-photooxidant' with an excited-state potential exceeding +2.1 V vs. SCE [1]. This is a critical differentiation point; 10H-phenothiazine and its simple N-alkyl analogs lack this high oxidative capability, making 10-phenyl-10H-phenothiazine the essential choice for demanding photoredox reactions and as a precursor for high-performance OLED materials like 10-phenyl-10H-phenothiazine-5,5-dioxide (2PTO) [2].

10-Phenyl-10H-phenothiazine (7152-42-3): Quantified Performance Differentiation vs. Alternatives


Excited-State Oxidation Potential of 10-Phenyl-10H-phenothiazine Radical Cation vs. Common Oxidants

The 10-phenyl-10H-phenothiazine radical cation (PTZ+•) exhibits an exceptionally high excited-state oxidation potential, exceeding +2.1 V vs. SCE [1]. This value is significantly higher than the ground-state oxidation potentials of the parent compound and typical photoredox catalysts, enabling it to oxidize challenging substrates. For comparison, common hole acceptors perylene, 9,10-diphenylanthracene (DPA), and 10-phenyl-9-anthracenecarbonitrile (ACN) possess oxidation potentials of 1.04 V, 1.27 V, and 1.6 V vs. SCE, respectively [1], demonstrating the superior oxidative power of PTZ+•.

Photoredox Catalysis Radical Cation Chemistry Super-oxidant

OLED Device Efficiency: Non-Doped TADF Emitter Based on 10-Phenyl-10H-phenothiazine-5,5-dioxide (2PTO) vs. Conventional Doped Systems

Derivatives of 10-phenyl-10H-phenothiazine, specifically the 5,5-dioxide (2PTO), are core building blocks for high-efficiency, non-doped OLEDs. The emitter PXZ2PTO, constructed from a 2PTO acceptor and a phenoxazine donor, achieved a maximum external quantum efficiency (EQE) of 16.4%, a current efficiency (CE) of 44.9 cd A⁻¹, and a power efficiency (PE) of 32.0 lm W⁻¹ in a non-doped green TADF OLED [1]. This performance is on par with or exceeds many state-of-the-art doped TADF OLEDs, while eliminating the need for complex and costly doping processes.

OLED TADF Emitter Aggregation-Induced Emission

MALDI Matrix Performance: Carboxylated 10-Phenyl-10H-phenothiazine Derivative vs. Traditional Matrices

A carboxylated derivative of 10-phenyl-10H-phenothiazine, specifically 10-(4-carboxyphenyl)-10H-phenothiazine-3,7-dicarboxylic acid (PTZ(A)2-Ph(A)), functions as a novel MALDI matrix for the analysis of oligosaccharides and amino acids [1]. In head-to-head comparisons, this matrix provided signal-to-noise ratios that were 'up to dozens of times better' than those obtained with traditional matrices like 2,5-dihydroxybenzoic acid (DHB) and α-cyano-4-hydroxycinnamic acid (CHCA), while also producing an ultra-clean background baseline [1].

Mass Spectrometry MALDI Matrix Analytical Chemistry

Structural Planarization and Photophysics: NAS vs. Sterically Strained NAS-1/NAS-2 Isomers

The parent 10-phenyl-10H-phenothiazine (NAS) serves as a benchmark planar chromophore. In contrast, its sterically strained constitutional isomers, 7-phenyl-7H-benzo[c]phenothiazine (NAS-1) and 12-phenyl-12H-benzo[a]phenothiazine (NAS-2), exhibit distinct behaviors. The more strained NAS-2 adopts a bent structure in solution and undergoes photoinduced structural planarization (PISP) [1]. Critically, only NAS-2 exhibits prominent excimer emission and emission mechanochromism in the solid state due to enhanced π-π stacking, properties not observed in the planar-like NAS or NAS-1 [1].

Photophysics Excimer Emission Mechanochromism

Optimized Application Scenarios for 10-Phenyl-10H-phenothiazine (7152-42-3) Based on Verified Performance Data


Development of High-Efficiency, Cost-Effective OLED Emitters via Non-Doped Device Architectures

10-Phenyl-10H-phenothiazine is the critical precursor for synthesizing 10-phenyl-10H-phenothiazine-5,5-dioxide (2PTO), a powerful electron-accepting building block for TADF emitters. As demonstrated by the PXZ2PTO emitter, derivatives of this core enable the fabrication of non-doped OLEDs with external quantum efficiencies reaching 16.4% [1]. This simplifies manufacturing by removing the need for a host matrix and precise doping, which are major cost and complexity drivers in OLED production. R&D teams should prioritize 10-phenyl-10H-phenothiazine for developing next-generation solution-processable or vacuum-deposited OLED materials that balance high performance with industrial scalability.

Enabling Challenging Photooxidation Reactions in Synthetic Chemistry and Photoredox Catalysis

For synthetic organic chemists and chemical engineers developing new photoredox methodologies, 10-phenyl-10H-phenothiazine is the premier choice as a 'super-photooxidant.' Its radical cation's excited-state oxidation potential, exceeding +2.1 V vs. SCE [1], allows it to oxidize highly demanding substrates, such as unactivated arenes or aliphatic C–H bonds, which are beyond the reach of common photocatalysts like Ru(bpy)₃²⁺ or Eosin Y. This compound should be a key component in high-throughput screening libraries aimed at discovering novel, energy-intensive photochemical transformations and for scaling up reactions requiring exceptionally strong oxidants.

Design of Next-Generation MALDI Matrices for Enhanced Sensitivity in Metabolomics and Glycomics

Analytical laboratories focused on small molecule and biomolecule detection should evaluate carboxylated derivatives of 10-phenyl-10H-phenothiazine as superior MALDI matrices. The unique cationization mechanism of the PTZ(A)2-Ph(A) derivative has been proven to yield signal-to-noise ratios up to dozens of times better than traditional matrices for challenging analytes like oligosaccharides and amino acids [1]. Procurement of 10-phenyl-10H-phenothiazine as a synthetic precursor for these advanced matrices is justified for projects where detecting low-abundance, hard-to-ionize neutral species is a primary bottleneck, offering a path to significantly improved assay sensitivity.

Fundamental Research on Structure-Photophysics Relationships in Organic Chromophores

In academic and industrial materials science research, 10-phenyl-10H-phenothiazine (NAS) serves as an essential, well-defined planar reference compound. Its direct comparison with sterically strained isomers like NAS-2 clearly delineates how molecular geometry governs key photophysical processes such as photoinduced structural planarization (PISP), excimer formation, and emission mechanochromism [1]. Researchers investigating the rational design of stimuli-responsive materials, optical sensors, or solid-state emitters should procure NAS as a control compound to establish a baseline for understanding the impact of structural modifications on the photophysics of the phenothiazine family.

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